molecular formula C15H15F3N4O2 B7193381 N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B7193381
M. Wt: 340.30 g/mol
InChI Key: VGCXWZKFDVEYMM-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a trifluoromethyl-substituted hydroxybenzamide moiety

Properties

IUPAC Name

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-10-6-9(11(17)13(23)12(10)18)14(24)20-15-19-7-22(21-15)8-4-2-1-3-5-8/h6-8,23H,1-5H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXWZKFDVEYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)NC(=O)C3=CC(=C(C(=C3F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or cyclohexyl alcohols in the presence of suitable catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Hydroxybenzamide Moiety: The hydroxybenzamide moiety is synthesized by reacting the appropriate hydroxybenzoic acid derivatives with amines or amides under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

    Materials Science: It is studied for its potential use in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, which are involved in various metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,2-dimethyl-3,4-dihydrochromene-4-carboxamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-1-benzothiophene-3-sulfonamide

Uniqueness

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a trifluoromethyl-substituted hydroxybenzamide moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.

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